Ethyl 5-propylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-propylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 5-propylthiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-propylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 5-propylthiophene-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological molecules, potentially altering their function. Specific details on the molecular targets and pathways involved are still under investigation and may vary depending on the application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-thiophenecarboxylate
- Ethyl 3-thiophenecarboxylate
- Ethyl 4-thiophenecarboxylate
Uniqueness
Ethyl 5-propylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Biological Activity
Ethyl 5-propylthiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring with a propyl group and an ethyl ester functional group. The synthesis typically involves the reaction of thiophene derivatives with carboxylic acids or their derivatives under specific conditions to yield the desired ester. The following table summarizes key synthesis methods:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Direct Lithiation | Thiophene, n-BuLi, Propyl Bromide | -78 °C, THF | Up to 85% |
Bromination | Ethyl 5-alkylthiophene-2-carboxylates | Dichloromethane, 0-5 °C | Excellent |
Esterification | Thiophene derivative, Ethanol | Reflux | Variable |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant anti-proliferative effects against various tumor cell lines. The compound appears to selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications. For instance, research indicates that this compound can inhibit cell growth in human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against several bacterial strains and fungi, demonstrating inhibitory effects that suggest potential as an antimicrobial agent. The mechanism of action may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Studies
-
Anticancer Activity in vitro :
A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 µM to 30 µM depending on the specific cell line tested. The compound was noted for its ability to induce apoptosis through caspase activation pathways. -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential utility in treating infections caused by resistant strains.
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may act as a selective inhibitor for certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes, influencing pharmacokinetics and enhancing therapeutic efficacy .
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity or altering signaling pathways critical for cell survival.
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
ethyl 5-propylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
UUOSPURIVUBAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)C(=O)OCC |
Origin of Product |
United States |
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